molecular formula C16H18BrNO3 B7541689 6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No. B7541689
M. Wt: 352.22 g/mol
InChI Key: UVJIISQDDCKQAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid, also known as Boc-L-phenylalanine, is an amino acid derivative that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. Boc-L-phenylalanine is primarily used as a building block for the synthesis of peptides and proteins.

Mechanism of Action

The mechanism of action of 6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acidalanine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of certain receptors in the body, such as the epidermal growth factor receptor (EGFR), which is involved in cell growth and division.
Biochemical and Physiological Effects:
6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acidalanine has several biochemical and physiological effects. It has been shown to have anti-inflammatory and antitumor properties. It has also been shown to inhibit the growth of certain bacteria and viruses. Additionally, it has been shown to have antioxidant properties, which may help to protect the body against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acidalanine in lab experiments is its versatility. It can be used as a building block for the synthesis of peptides and proteins, and its derivatives can be used in a wide range of scientific research applications. However, one of the limitations of using 6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acidalanine is its cost. It is a relatively expensive reagent, which may limit its use in some lab experiments.

Future Directions

There are several future directions for the use of 6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acidalanine in scientific research. One area of research is the development of new drugs and therapies based on 6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acidalanine and its derivatives. Another area of research is the investigation of its anti-inflammatory and antitumor properties, and its potential use in cancer treatment. Additionally, there is ongoing research into the mechanism of action of 6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acidalanine, which may lead to the development of new drugs and therapies.

Synthesis Methods

6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acidalanine can be synthesized through several methods. One of the most common methods is the Fmoc-based solid-phase peptide synthesis (SPPS) method. In this method, 6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acidalanine is coupled with other amino acids to form peptides and proteins. Another method is the solution-phase synthesis method, which involves the reaction of 6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acidalanine with other amino acids in solution.

Scientific Research Applications

6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acidalanine has a wide range of scientific research applications. It is primarily used as a building block for the synthesis of peptides and proteins. Peptides and proteins are essential components of many biological processes, and their synthesis is crucial for understanding these processes. 6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acidalanine is also used in the development of new drugs and therapies. It has been shown to have anti-inflammatory and antitumor properties, and its derivatives are being investigated for their potential use in cancer treatment.

properties

IUPAC Name

6-[1-(4-bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO3/c1-10(11-6-8-12(17)9-7-11)18-15(19)13-4-2-3-5-14(13)16(20)21/h2-3,6-10,13-14H,4-5H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJIISQDDCKQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)C2CC=CCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid

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